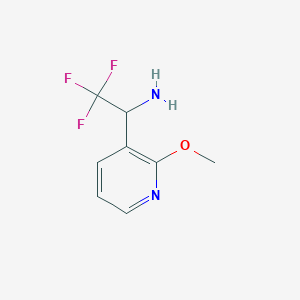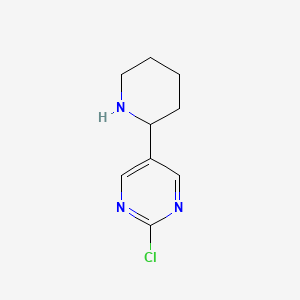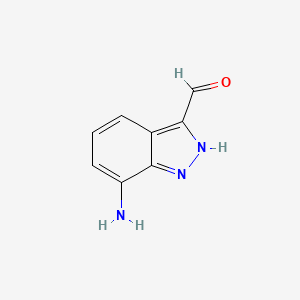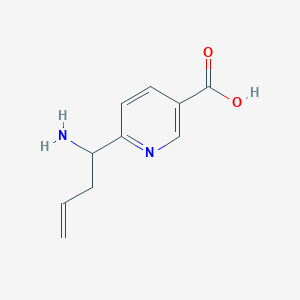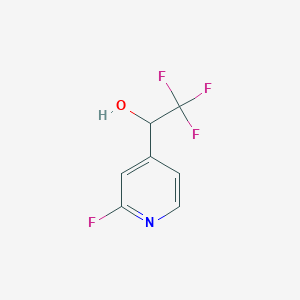![molecular formula C11H20N2O3Si B12964729 2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C11H20N2O3Si. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The tert-butyldimethylsilyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Preparation Methods
The synthesis of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the tert-butyldimethylsilyl group: This step involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Attachment of the acetic acid moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable acetic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving pyrazole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can be removed under physiological conditions, allowing the active pyrazole moiety to interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid include:
2-(tert-Butyldimethylsilyloxy)acetic acid: This compound lacks the pyrazole ring but has a similar protecting group.
2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid: This compound has a hydroxyl group instead of the tert-butyldimethylsilyl group.
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid: This compound has a methyl group instead of the tert-butyldimethylsilyl group.
The uniqueness of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid lies in its combination of the pyrazole ring and the tert-butyldimethylsilyl protecting group, which provides both reactivity and stability for various synthetic applications.
Properties
Molecular Formula |
C11H20N2O3Si |
|---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O3Si/c1-11(2,3)17(4,5)16-9-6-12-13(7-9)8-10(14)15/h6-7H,8H2,1-5H3,(H,14,15) |
InChI Key |
UWAXAJXEPUUULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CN(N=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


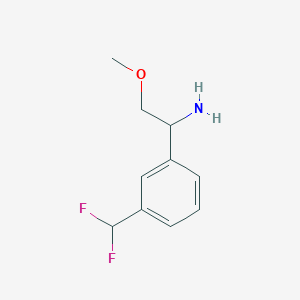
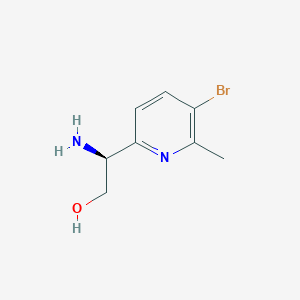
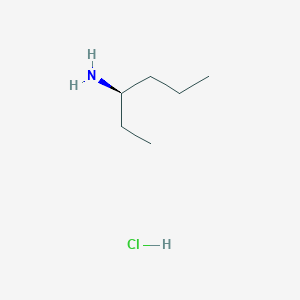
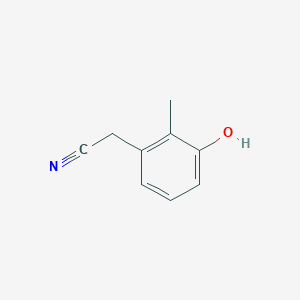
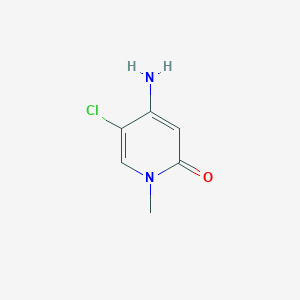
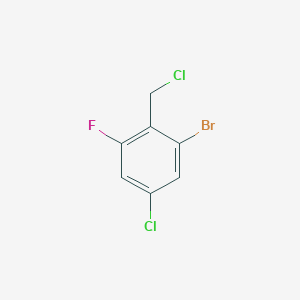
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
